6-(4-Fluorophenyl)pyridin-2-amine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Building Block Chemistry
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and vital scaffold in the realm of organic chemistry. nih.govresearchgate.net Its structural similarity to benzene (B151609), yet with distinct electronic properties imparted by the nitrogen atom, makes it a versatile building block for a vast array of chemical transformations. nih.govnih.gov Pyridine and its derivatives are fundamental components in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. researchgate.netlifechemicals.com
In organic synthesis, the pyridine nucleus serves as a precursor for the creation of more complex molecules. nih.gov Its ability to be readily functionalized allows for the introduction of various substituents, leading to a diverse library of compounds with tailored properties. nih.govresearchgate.net This adaptability is a key reason why pyridine scaffolds are so prevalent in medicinal chemistry and materials science. researchgate.net The nitrogen atom in the pyridine ring can influence the reactivity of the entire molecule, making it susceptible to both electrophilic and nucleophilic substitution reactions, thereby expanding its synthetic utility. nih.gov
The Strategic Role of Halogenated Pyridines in Advanced Synthetic Chemistry
The introduction of halogen atoms onto the pyridine ring further enhances its strategic importance in synthetic chemistry. Halogenated pyridines are valuable intermediates, acting as versatile handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex organic molecules.
The presence of a halogen, such as fluorine, can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the resulting compounds. nih.gov Fluorine, in particular, is often incorporated into pharmaceutical candidates to improve metabolic stability, binding affinity, and bioavailability. Halogenated pyridines are therefore crucial starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.goveurekalert.org The regioselective halogenation of pyridines is an active area of research, with methods being developed to precisely install halogens at specific positions on the ring. nih.gov
Overview of 6-(4-Fluorophenyl)pyridin-2-amine as a Subject of Academic Chemical Inquiry
Within the broad class of pyridin-2-amine derivatives, this compound has emerged as a compound of interest in academic and industrial research. This molecule combines the key features of a pyridin-2-amine scaffold with a fluorinated phenyl substituent, making it a valuable subject for investigating structure-activity relationships and for the development of new synthetic methodologies.
The pyridin-2-amine moiety itself is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The addition of the 4-fluorophenyl group introduces a specific electronic and steric profile that can modulate the compound's interaction with biological targets. Research into this compound and its analogs often focuses on their potential applications in medicinal chemistry, exploring their inhibitory activity against various enzymes and receptors. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of cyclin-dependent kinase 8 (CDK8), a potential target in cancer therapy. acs.org Furthermore, the synthesis of such diaryl systems often requires sophisticated catalytic methods, driving innovation in the field of organic synthesis. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZOZXWIUMHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 4 Fluorophenyl Pyridin 2 Amine and Structural Analogues
Transition Metal-Catalyzed Coupling Reactions for Pyridine (B92270) Core Construction and Functionalization
Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium, copper, and ruthenium catalysts are particularly prominent in the synthesis of substituted pyridines.
Palladium-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing the 6-aryl-2-aminopyridine framework. The Buchwald-Hartwig amination and Suzuki coupling are two of the most widely used palladium-catalyzed reactions in this context.
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of aryl amines from aryl halides or triflates. wikipedia.org This reaction is crucial for introducing the amino group at the 2-position of the pyridine ring. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation, allowing for the coupling of a wide range of amines with aryl halides under milder conditions. wikipedia.orgdatapdf.com For instance, the use of chelating bis(phosphine) ligands can prevent catalyst inhibition by the pyridine substrate and minimize side reactions. datapdf.com A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing access to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govacs.org
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the synthesis of 6-(4-Fluorophenyl)pyridin-2-amine, the Suzuki reaction can be employed to introduce the 4-fluorophenyl group at the 6-position of the pyridine ring. tandfonline.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The synthesis of 4-aryl-2-aminopyridine derivatives has been achieved in high yields through a strategy that employs both the Suzuki reaction for arylation and the Buchwald-Hartwig amination for introducing the amino group. tandfonline.com
A variety of palladium catalysts and ligands have been explored to optimize these coupling reactions for the synthesis of substituted aminopyridines. For example, palladium(II) acetate (B1210297) in combination with ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been successfully used for the amination of 2-bromopyridines. acs.orgresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net
| Reaction | Key Reagents | Purpose in Synthesis | Key Findings/Advantages | Citation |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., dppp, XPhos), Base (e.g., NaOt-Bu) | Formation of C-N bond (amination) | Enables synthesis of primary, secondary, and tertiary aminopyridines. Use of sealed tubes allows for coupling with volatile amines. | wikipedia.orgnih.govacs.orgresearchgate.net |
| Suzuki Coupling | Palladium catalyst, Organoboron reagent (e.g., arylboronic acid), Base | Formation of C-C bond (arylation) | High functional group tolerance and mild reaction conditions. Efficient for introducing aryl substituents. | tandfonline.comnih.gov |
Copper-Mediated Synthetic Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical yet continually evolving approach for the formation of C-N and C-O bonds. wikipedia.orgnih.gov The Ullmann reaction traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org
Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions with a wider substrate scope. These improved methods often utilize ligands such as diamines and amino acids to enhance the efficiency of the copper catalyst. frontiersin.orgnumberanalytics.com For the synthesis of aminopyridines, copper-catalyzed N-arylation offers an alternative to palladium-based methods. frontiersin.orgorganic-chemistry.org
Recent research has focused on making these reactions more environmentally friendly. For example, a CuI-catalyzed Ullmann amine cross-coupling has been successfully performed in deep eutectic solvents, which are biodegradable and recyclable, under mild, ligand-free conditions. frontiersin.org This approach has proven effective for the coupling of various (hetero)aryl halides with both aromatic and aliphatic amines. frontiersin.org
Ruthenium-Catalyzed Cyclization Processes
Ruthenium catalysts have emerged as powerful tools for the construction of pyridine rings through various cyclization strategies. One notable method is the ruthenium-catalyzed [2+2+2] cycloaddition of diynes with nitriles, which offers an atom-economical route to substituted pyridines. rsc.orgacs.orgresearchgate.net This approach allows for the regioselective assembly of the pyridine core from readily available starting materials.
Another innovative strategy involves a ruthenium-catalyzed cycloisomerization of propargyl diynols to form α,β,γ,δ-unsaturated aldehydes or ketones. organic-chemistry.orgnih.govacs.org These intermediates can then be converted to azatrienes, which undergo a 6π-electrocyclization and subsequent dehydration to yield highly substituted pyridines with excellent regiocontrol. organic-chemistry.orgnih.govacs.org This method is versatile, tolerating a broad range of functional groups, and can be performed in a one-pot fashion, enhancing its synthetic utility. organic-chemistry.orgnih.gov
Ruthenium catalysts also enable the oxidative annulation of alkynes with acrylamides to produce 2-pyridones, which are valuable precursors to aminopyridines. acs.org This process is chemo- and regioselective and has a broad substrate scope. acs.org
| Reaction Type | Starting Materials | Key Catalyst/Reagents | Product | Key Features | Citation |
|---|---|---|---|---|---|
| [2+2+2] Cycloaddition | Diynes, Cyanamides | Ruthenium catalyst | 2-Aminopyridines | Atom-economical, mild conditions, excellent regioselectivity. | rsc.org |
| Cycloisomerization-6π-Cyclization | Propargyl diynols | [CpRu(CH₃CN)₃]PF₆ | Substituted Pyridines | Excellent regiocontrol, broad functional group tolerance, can be a one-pot process. | organic-chemistry.orgnih.govacs.org |
| Oxidative Annulation | Alkynes, Acrylamides | Ruthenium catalyst, Cu(OAc)₂ (oxidant) | 2-Pyridones | High chemo- and regioselectivity, broad substrate scope. | acs.org |
Multicomponent Reaction (MCR) Strategies for Divergent Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. semanticscholar.org They offer a powerful platform for the rapid generation of molecular diversity, which is particularly advantageous in drug discovery.
One-Pot Condensation Approaches in Heterocycle Synthesis
One-pot condensation reactions are a cornerstone of MCRs for synthesizing heterocyclic compounds like pyridines. These reactions often involve a series of sequential steps, such as condensation, cyclization, and aromatization, occurring in a single reaction vessel.
For the synthesis of substituted 2-aminopyridines, various one-pot procedures have been developed. For instance, the reaction of an aldehyde, a ketone, and a nitrogen source like ammonium (B1175870) chloride or hexamethyldisilazane (B44280) can lead to the formation of the pyridine ring. researchgate.netnih.gov The use of a catalyst, such as NbCl5, can facilitate the multicomponent synthesis of complex 2-aminopyridine (B139424) derivatives. researchgate.net
A notable example is the synthesis of highly substituted 2-pyridones through a multicomponent reaction involving an aldehyde, malononitrile, and a suitable N-arylacetamide. researchgate.net This approach, often proceeding via a Knoevenagel condensation followed by a Michael addition and cyclization, allows for the efficient construction of the pyridone core with diverse substituents. researchgate.net
Cascade Reactions Involving Michael Addition, Intramolecular Cyclization, and Aromatization
Cascade reactions, also known as tandem or domino reactions, are a subset of MCRs where a series of intramolecular transformations are triggered by a single event. These reactions are highly efficient in building molecular complexity from simple starting materials.
The synthesis of the pyridine core can be achieved through a cascade sequence often initiated by a Michael addition. nsf.govnih.govnih.gov In a typical scenario, a Michael acceptor, such as an α,β-unsaturated carbonyl compound or a vinylpyridine, reacts with a nucleophile. nsf.govnih.govnih.gov The resulting intermediate then undergoes an intramolecular cyclization, followed by an aromatization step (often through dehydration or oxidation) to furnish the final pyridine product.
For example, the reaction of enaminones with enyne-amides, catalyzed by a silver(I) salt, can lead to the divergent synthesis of furan-fused pyridine derivatives through a tandem cycloisomerization/cyclization pathway. acs.org The initial Michael addition of the enaminone to an activated enyne-amide intermediate is a key step in this cascade. acs.org Similarly, the reaction of an aldehyde, an active methylene (B1212753) compound, and an enaminone can lead to polysubstituted pyridines through a Michael addition, intramolecular cyclization, and subsequent aromatization sequence.
Nucleophilic Aromatic Substitution (NAS) for Amination and Fluorination of Pyridine Rings
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyridine. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com This process is particularly effective for introducing substituents at positions ortho or para to the ring nitrogen, which activates the ring towards nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, and its rate is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com
A powerful strategy for creating aminopyridines involves a two-step sequence: C-H fluorination followed by SNAr. nih.govacs.org First, a fluorine atom is installed on the pyridine ring, often adjacent to the nitrogen. This is significant because fluoropyridines are highly reactive towards SNAr. The high electronegativity of fluorine activates the ring for nucleophilic attack, and despite the strength of the C-F bond, its cleavage is not the rate-determining step. masterorganicchemistry.comnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for the subsequent amination to occur under mild conditions, where the installed fluoride (B91410) is displaced by an amine nucleophile. nih.govacs.org
This tandem approach offers a versatile method for the late-stage functionalization of complex molecules. nih.govacs.org Researchers have demonstrated the ability to selectively fluorinate the more basic pyridine ring in molecules containing multiple pyridine systems and then introduce various nitrogen, oxygen, or sulfur nucleophiles. acs.org This highlights the utility of SNAr not just for amination but for creating a diverse array of structural analogues. The general applicability of this fluorination-SNAr sequence is shown in the table below, which illustrates the scope of the process on various substituted pyridines.
Table 1: Representative examples of the two-step C-H fluorination and SNAr process for pyridine functionalization. Yields are for isolated products over the two steps. (Data synthesized from findings in acs.org)
Base-Promoted and Metal-Free Synthetic Routes
The development of metal-free synthetic methodologies is a significant goal in modern chemistry, driven by the need for more sustainable, cost-effective, and less toxic processes. For the synthesis of 6-aryl-2-aminopyridine analogues, several innovative base-promoted and metal-free routes have been established.
One notable example is a [3+3] annulation strategy that reacts β-enaminonitriles with β,β-dichloromethyl peroxides to form polysubstituted pyridines. mdpi.com This method operates under mild, metal-free conditions and demonstrates a broad substrate scope. The reaction is typically promoted by a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com The mechanism is proposed to involve a Kornblum–De La Mare rearrangement, followed by an SNV-type C-Cl bond cleavage and subsequent intramolecular cyclization. mdpi.com This approach has been successfully applied to the synthesis of 6-(4-fluorophenyl)-2-methylnicotinonitrile, a close structural analogue of the target compound, with a good yield. mdpi.com The table below showcases the scope of this metal-free annulation for producing various substituted pyridines.
Table 2: Synthesis of 6-Aryl-2-methylnicotinonitriles via a Metal-Free [3+3] Annulation Reaction. (Data sourced from mdpi.com)
Another important base-promoted, metal-free reaction is the Hofmann rearrangement of pyridine carboxamides. An improved process for producing aminopyridines utilizes the reaction of a pyridine carboxamide with a hypohalite (such as sodium hypobromite, formed in situ from bromine and sodium hydroxide) in the absence of a solvent. google.com This single-pot, eco-friendly process is suitable for large-scale industrial production and provides a direct route to aminopyridines from readily available starting materials. google.com
Modern Innovations in Aminopyridine Synthesis
Innovation in synthetic chemistry continues to provide more efficient and versatile routes to aminopyridines. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all starting materials, represent a significant advance. A one-pot, solvent-free MCR has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones, malononitrile, and various primary amines. nih.gov This method is simple, fast, and clean, offering a flexible pathway to a wide range of substituted 2-aminopyridines with high atom economy. nih.gov
Another area of innovation involves novel activation and functionalization strategies. For instance, the direct nucleophilic fluorination of pyridines is challenging, especially at the meta position, due to the ring's electron-rich nature. rsc.org A groundbreaking approach utilizes pyridine N-oxides as substrates. The fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide was shown to proceed rapidly at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be easily converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation. rsc.org This represents the first example of a direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine and opens new avenues for synthesizing fluorinated aminopyridine isomers. rsc.org
Chemical Reactivity and Functionalization of 6 4 Fluorophenyl Pyridin 2 Amine
Fundamental Reaction Pathways of the Pyridine (B92270) Ring (Electrophilic and Nucleophilic Regioselectivity)
The reactivity of the pyridine ring in 6-(4-Fluorophenyl)pyridin-2-amine is governed by the interplay of the ring nitrogen and the two substituents. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. libretexts.org
Electrophilic Aromatic Substitution:
The pyridine ring is inherently less reactive towards electrophiles compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org The presence of the amino group (-NH2) at the C2 position, a strong electron-donating group, activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the 4-fluorophenyl group at the C6 position is an electron-withdrawing group, which deactivates the ring. The combination of these effects suggests that electrophilic substitution, if it occurs, will preferentially take place at the C3 and C5 positions, which are ortho and para to the activating amino group. However, forcing conditions are often required for such reactions on pyridine rings. libretexts.org
Nucleophilic Aromatic Substitution (SNA r):
The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). wikipedia.org In this compound, the C2 and C6 positions are already substituted. Nucleophilic attack is therefore most likely at the C4 position. The presence of electron-withdrawing groups enhances the reactivity of pyridines towards nucleophiles. libretexts.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in nucleophilic aromatic substitution on pyridines. acs.org
Transformative Reactions of the Amino Group (e.g., Derivatization, Condensation)
The primary amino group at the C2 position is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Derivatization:
The amino group can readily undergo acylation, alkylation, and sulfonylation reactions to form the corresponding amides, secondary/tertiary amines, and sulfonamides. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. The synthesis of N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide demonstrates the derivatization of an amino group on a similar heterocyclic core. nih.gov
Condensation Reactions:
The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid or base. Such derivatizations are common in the synthesis of complex heterocyclic systems. For example, pyrimidine-based chalcones can be synthesized through Claisen-Schmidt condensation reactions. rsc.org
Table 1: Examples of Amino Group Transformations
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride, pyridine | N-Acyl-2-aminopyridine |
| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-2-aminopyridine |
| Condensation | Aldehyde/Ketone, acid catalyst | Schiff base (Imine) |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N-Aryl-2-aminopyridine |
Reactivity and Modifications of the Fluorophenyl Moiety
The 4-fluorophenyl group presents opportunities for modification, primarily through nucleophilic aromatic substitution (SNA r) of the fluorine atom or through cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r):
The fluorine atom on the phenyl ring can be displaced by strong nucleophiles, especially when the ring is activated by additional electron-withdrawing groups. masterorganicchemistry.comyoutube.com While the pyridine ring itself is electron-withdrawing, facilitating this reaction, forcing conditions might be necessary. The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, with fluorine often being more reactive than other halogens in this context. youtube.com
Cross-Coupling Reactions:
The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds. However, with the development of specialized catalyst systems, including bulky, electron-rich phosphine (B1218219) ligands, Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be performed on aryl fluorides. libretexts.orgsci-hub.ru These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the para-position of the phenyl ring, enabling the synthesis of biaryl compounds or arylamines, respectively. wikipedia.org
Strategies for Building Extended Molecular Architectures via Coupling and Annulation Reactions
The core structure of this compound can be extended to form more complex molecules through various coupling and annulation strategies.
Cross-Coupling Reactions:
If a halogen were present on the pyridine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura wikipedia.orgyoutube.comnih.gov, Stille, and Buchwald-Hartwig aminations would be powerful tools for introducing new aryl, alkyl, or amino substituents. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki coupling) to form a biaryl system. The Suzuki-Miyaura coupling is widely used for the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org
Annulation Reactions:
Annulation reactions involve the formation of a new ring fused to the existing pyridine core. Metal-free [3+3] annulation approaches have been developed for the synthesis of polysubstituted pyridines from β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com Copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) is another method to construct fused pyridine systems. mdpi.com Such strategies could be adapted to build upon the this compound scaffold, assuming appropriate functionalization. For instance, a [4+1]-cyclization of a 3-amino-4-methylpyridine (B17607) derivative can lead to the formation of a 6-azaindole (B1212597) system. acs.org
Table 2: Strategies for Extending Molecular Architectures
| Strategy | Reaction Type | Key Reagents/Catalysts | Resulting Structure |
| Cross-Coupling | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Biaryl or substituted aryl pyridine |
| Cross-Coupling | Buchwald-Hartwig Amination | Pd catalyst, base, amine | N-Aryl or N-alkyl substituted pyridine |
| Annulation | [3+3] Cycloaddition | Base, peroxide | Polysubstituted fused pyridine |
| Annulation | [4+1] Cyclization | Trifluoroacetic anhydride | Fused pyrrolo-pyridine (azaindole) |
Computational and Theoretical Investigations of 6 4 Fluorophenyl Pyridin 2 Amine
Quantum Chemical Characterization of Molecular Structure and Electronic Properties (e.g., DFT Studies)
No specific DFT studies characterizing the molecular structure and electronic properties of 6-(4-Fluorophenyl)pyridin-2-amine were found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Calculated HOMO-LUMO energies and FMO analysis for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
MEP mapping data to identify reactive sites on this compound has not been published.
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Bonding Insights
NBO and NHO analyses providing insights into the bonding of this compound are not present in the available research.
Analysis of Intermolecular and Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A specific analysis of the non-covalent interactions for this compound is not documented in existing studies.
Theoretical Elucidation of Reaction Mechanisms and Pathways
There are no available theoretical studies elucidating the reaction mechanisms and pathways involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and System Behavior
No molecular dynamics simulation studies have been published that focus on the conformational analysis or system behavior of this compound.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Fluorine NMR)
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 6-(4-Fluorophenyl)pyridin-2-amine in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides unambiguous evidence for its constitution and connectivity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic signal for the amino group. The pyridine ring protons should appear as a three-spin system, typically a triplet for the H4 proton coupled to H3 and H5, and two doublets for the H3 and H5 protons. The 4-fluorophenyl group will present as an AA'BB' system, which often simplifies to appear as two multiplets or triplets due to coupling with both adjacent protons and the fluorine atom. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming free rotation around the C-C single bond. The carbon atoms of the phenyl ring will show coupling to the attached fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The carbon attached directly to the fluorine (C4') will exhibit a large one-bond coupling constant, while other carbons in the ring will show smaller two-, three-, and four-bond couplings. The chemical shifts of the pyridine carbons are influenced by the electron-donating amino group and the electron-withdrawing phenyl substituent. For instance, data for the parent 2-aminopyridine (B139424) shows the C2 carbon at approximately 158.3 ppm and C6 at 148.1 ppm. rsc.orgchemicalbook.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two aromatic rings.
Fluorine NMR (¹⁹F NMR): The ¹⁹F NMR spectrum provides a simple and powerful tool for confirming the presence of the fluorine atom. A single signal is expected for the fluorine atom in the 4-fluorophenyl group. For a similar compound, 6-(4-Fluorophenyl)-2-methylnicotinonitrile, this signal appears at -110.4 ppm. mdpi.com In 2-(4-Fluorophenyl)pyridine, the signal is found at -113.16 ppm. rsc.org The precise chemical shift for the title compound is expected to be in this region.
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures
| Assignment | Expected Chemical Shift (ppm) for this compound | Reference Compound & Data (ppm) |
|---|---|---|
| ¹H NMR | ||
| Pyridine H3/H5 | ~6.4-7.2 | 2-Amino-6-methylpyridine: H3/H5 at 6.28-6.48 chemicalbook.com |
| Pyridine H4 | ~7.4-7.6 | 2-Amino-6-methylpyridine: H4 at 7.29 chemicalbook.com |
| Phenyl H2'/H6' | ~7.9-8.1 (dd) | 2-(4-Fluorophenyl)pyridine: H2'/H6' at 7.93-8.04 rsc.org |
| Phenyl H3'/H5' | ~7.1-7.3 (t) | 2-(4-Fluorophenyl)pyridine: H3'/H5' at 7.11-7.20 rsc.org |
| NH₂ | ~4.5-5.5 (broad s) | 2-Aminopyridine: NH₂ at 4.45 rsc.org |
| ¹³C NMR | ||
| Pyridine C2 (C-NH₂) | ~158-160 | 2-Aminopyridine: C2 at 158.3 rsc.org |
| Pyridine C6 (C-Ar) | ~155-157 | 2-Phenylpyridine: C2 (C-Ar) at 157.4 rsc.org |
| Pyridine C4 | ~138-140 | 2-Aminopyridine: C4 at 137.7 rsc.org |
| Pyridine C3/C5 | ~105-115 | 2-Aminopyridine: C3/C5 at 108.6/114.0 rsc.org |
| Phenyl C4' (C-F) | ~163 (d, ¹JCF ≈ 250 Hz) | 2-(4-Fluorophenyl)pyridine: C4' at 163.5 (d, J=249.3 Hz) rsc.org |
| Phenyl C2'/C6' | ~128-129 (d, ³JCF ≈ 8 Hz) | 2-(4-Fluorophenyl)pyridine: C2'/C6' at 128.7 (d, J=8.4 Hz) rsc.org |
| Phenyl C3'/C5' | ~115-116 (d, ²JCF ≈ 21 Hz) | 2-(4-Fluorophenyl)pyridine: C3'/C5' at 115.7 (d, J=21.6 Hz) rsc.org |
| Phenyl C1' | ~135 (d, ⁴JCF ≈ 3 Hz) | 2-(4-Fluorophenyl)pyridine: C1' at 135.5 (d, J=3.1 Hz) rsc.org |
Vibrational Spectroscopy (Infrared (IR), Raman)
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The IR and Raman spectra are expected to be complementary and show characteristic bands for the N-H, C-F, and aromatic ring vibrations.
N-H Vibrations: The 2-amino group should give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. A broad absorption is typical for hydrogen-bonded N-H groups. For related 2-amino-3-cyanopyridine (B104079) derivatives, these NH stretching bands are observed. nih.gov
Aromatic C-H Vibrations: Stretching modes for the aromatic C-H bonds are expected above 3000 cm⁻¹.
Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and phenyl rings typically appear in the 1400-1650 cm⁻¹ region. These bands are often strong and provide a fingerprint for the aromatic core.
C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl group is expected in the 1200-1250 cm⁻¹ region.
Table 2: Principal Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Asymmetric Stretch | ~3450-3500 | Characteristic of primary amine. |
| N-H Symmetric Stretch | ~3350-3400 | Characteristic of primary amine. nih.gov |
| Aromatic C-H Stretch | 3000-3100 | Multiple weak to medium bands. |
| C=C / C=N Ring Stretch | 1400-1650 | Strong, sharp bands characteristic of the heteroaromatic system. mdpi.com |
| N-H Scissoring | 1590-1650 | In-plane bending of the amino group. |
| C-F Stretch | 1200-1250 | Typically a strong, characteristic absorption. |
Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)
The electronic properties of this compound can be investigated using UV-Visible and fluorescence spectroscopy. The extended π-conjugated system, spanning both aromatic rings, is expected to give rise to distinct electronic transitions.
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is predicted to show strong absorptions corresponding to π-π* transitions. The parent 2-aminopyridine exhibits a lower cut-off wavelength around 347 nm. researchgate.net The extended conjugation from the 6-phenyl substituent would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). Multiple absorption bands are likely, reflecting the complex electronic structure of the biaryl system.
Fluorescence Spectroscopy: Many 2-aminopyridine derivatives are known to be fluorescent, a property valuable in materials science and bio-imaging. sciforum.net Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission. These molecules typically display a significant Stokes shift (the difference in wavelength between the absorption and emission maxima), which is a desirable characteristic for fluorescent probes. The emission properties, including quantum yield and lifetime, would be sensitive to solvent polarity.
Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
ESI-MS and HRMS: Electrospray Ionization (ESI) is a soft ionization technique that would readily produce the protonated molecular ion, [M+H]⁺. For C₁₁H₉FN₂, the calculated monoisotopic mass of the neutral molecule is 188.0750 Da. High-Resolution Mass Spectrometry (HRMS) would be used to measure the mass of the [M+H]⁺ ion (expected at m/z 189.0828) with high precision (typically to within 5 ppm). This provides an unambiguous confirmation of the elemental formula. For comparison, the related compound 6-(4-Fluorophenyl)-2-methylnicotinonitrile (C₁₃H₁₀FN₂) shows an [M+H]⁺ ion at m/z 213.0818 (calculated 213.0832), demonstrating the utility of HRMS. mdpi.com
Fragmentation Analysis: While the molecular ion is expected to be stable, tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns. Potential fragmentation pathways for the [M+H]⁺ ion might include the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the aminopyridine ring, providing further structural confirmation.
X-ray Crystallography for Precise Solid-State Structure Determination
While no crystal structure for this compound has been reported in the searched literature, its solid-state architecture can be predicted based on the well-established behavior of 2-aminopyridine derivatives.
A defining feature in the crystal packing of 2-aminopyridines is the formation of hydrogen-bonded dimers. It is highly probable that this compound would crystallize to form centrosymmetric dimers via a pair of N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of a second, symmetry-related molecule. This robust R²₂(8) graph set motif is a powerful synthon in the crystal engineering of this class of compounds.
Table 3: Predicted and Comparative Crystallographic Features
| Structural Feature | Predicted for this compound | Observed in an Analogous Structure nih.gov* |
|---|---|---|
| Primary H-Bonding Motif | N-H···N hydrogen bonds forming dimers (R²₂(8) graph set). | N-H···N hydrogen bonds forming dimers. |
| Secondary Interactions | π-π stacking between aromatic rings; C-H···F interactions. | π-π stacking (centroid-centroid distance 3.489 Å); C-H···O interactions. |
| Ring Dihedral Angle | Likely to be relatively small (<30°) to maximize conjugation while minimizing steric clash. | 12.33° between phenyl and pyrimidinyl rings. |
| Amine Geometry | Expected to be near-trigonal planar. | Trigonal pyramidal geometry observed at the amino nitrogen. |
*Data from 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, a related pyrimidine (B1678525) derivative, for comparative purposes. nih.gov
Applications in Advanced Materials Science
Development of Functional Materials with Tunable Electronic and Optical Properties
The pyridine (B92270) heterocyclic framework is known for its exceptional functional versatility in materials science, largely due to its electronic delocalization and the nitrogen atom's ability to participate in hydrogen bonding and metal coordination. mdpi.com The electronic and optical properties of materials derived from 6-(4-fluorophenyl)pyridin-2-amine and its analogs can be finely tuned through strategic molecular design.
The introduction of different substituents to the pyridine or phenyl ring can significantly alter the electronic properties of these molecules. For instance, the copolymerization of fluorene (B118485) with various aryl partners allows for the tunability of electronic properties, leading to the development of blue-light-emitting polymers with band gaps ranging from 2.81 to 3.35 eV. 20.210.105 This approach of modifying the main chain and side chains enables the engineering of HOMO and LUMO energy levels. 20.210.105
Research on related 2-amino-4,6-diphenylnicotinonitriles has shown that the introduction of electron-donating or electron-withdrawing groups affects their emission spectra. nih.gov For example, substitutions with methoxy (B1213986) groups can lead to blue shifts in the emission maxima. nih.gov This demonstrates the potential for tuning the photophysical properties of such compounds. A summary of the solvent effects on the fluorescence spectra of related 2-amino-4,6-diphenylnicotinonitrile derivatives is presented below.
| Solvent | Emission Maximum (nm) for Compound 1 (unsubstituted) | Emission Maximum (nm) for Compound 2 (3-methoxy) | Emission Maximum (nm) for Compound 4 (3-methoxy, 4-methoxy) | Emission Maximum (nm) for Compound 5 (4-methoxy) |
|---|---|---|---|---|
| Methanol | 416 | 415 | 410 | 411 |
Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles, which are structurally related to this compound. nih.gov
Furthermore, the synthesis of a series of fluorescent molecules with an aminopyridine scaffold has demonstrated that the majority of these compounds exhibit favorable fluorescence characteristics. nih.govmdpi.com For instance, a derivative with a cyclohexyl group substituting the amine has a high quantum yield of over 0.40. nih.gov This highlights the potential of the aminopyridine scaffold in creating materials with desirable optical properties.
The photophysical properties of N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines, which also contain an amino group attached to an aromatic system, have been studied. mdpi.com These studies revealed that substituents on the N-phenyl ring can influence the fluorescence quantum yield, with an electron-withdrawing trifluoromethyl group leading to stronger fluorescence. mdpi.com This principle of substituent effects can be extrapolated to the design of functional materials based on this compound.
Role in Polymer Chemistry (e.g., Co-initiators, Fluorescent Probes for Polymerization Monitoring)
In polymer chemistry, molecules like this compound can play a dual role, acting as both co-initiators in polymerization reactions and as fluorescent probes for monitoring the polymerization process.
Amines have been investigated as co-initiators in the ring-opening polymerization of aliphatic cyclic esters. vot.pl While tertiary amines have been used as initiators for the polymerization of β-lactones, primary amines have shown promise in the polymerization of larger lactones when used with a catalyst like tin(II) octoate. vot.pl The amino group in this compound could potentially serve a similar role as a co-initiator, influencing the polymerization kinetics and the properties of the resulting polymer. For example, near-IR two-photon induced polymerization of (meth)acrylate monomers has been successfully achieved using a fluorone/amine co-initiator system. ucf.edu
The fluorescent nature of aminopyridine derivatives makes them excellent candidates for use as molecular probes to monitor polymerization processes in real-time. nih.govmdpi.comsigmaaldrich.com The fluorescence of these probes is often sensitive to changes in the local environment, such as viscosity and polarity, which alter during polymerization. mdpi.com This allows for the in-situ monitoring of the reaction progress. mdpi.comnih.gov
Studies on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have shown them to be highly sensitive fluorescent molecular sensors for tracking various types of photopolymerization, including free-radical and cationic polymerization. nih.gov These probes can even accelerate the polymerization process, acting as long-wavelength co-initiators. nih.gov The change in the fluorescence spectrum of a sensor during the polymerization of a monomer provides a direct measure of the reaction's progress.
The table below summarizes the photophysical properties of some fluorescent aminopyridine derivatives that could be used for polymerization monitoring.
| Compound | λA (nm) | λex (nm) | λem (nm) | Φ |
|---|---|---|---|---|
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.32 |
| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 330 | 335 | 400 | 0.81 |
| Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.67 |
Data sourced from a study on the synthesis and fluorescent properties of various aminopyridines. nih.govmdpi.com λA = Absorption wavelength, λex = Excitation wavelength, λem = Emission wavelength, Φ = Quantum yield.
The development of "click-and-probing" strategies using aminopyridine derivatives further expands their utility. nih.govsigmaaldrich.com In this approach, a non-fluorescent aminopyridine with an azide (B81097) group can become highly fluorescent upon reaction with an alkyne, allowing for the specific labeling and detection of biomolecules or monitoring of specific chemical reactions. nih.govmdpi.comsigmaaldrich.com
Catalytic Applications of 6 4 Fluorophenyl Pyridin 2 Amine Derivatives
Ligand Design for Homogeneous and Heterogeneous Catalysis
The design of effective ligands is paramount in catalysis, dictating the activity, stability, and selectivity of the catalytic system. Derivatives of 6-(4-fluorophenyl)pyridin-2-amine have been explored as ligands, primarily in homogeneous catalysis, often involving palladium-catalyzed reactions.
The core principle behind the ligand design involves modifying the pyridine (B92270) and phenyl rings to modulate the electron density at the coordinating nitrogen atom and to introduce specific steric bulk. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's ability to facilitate the oxidative addition and reductive elimination steps is crucial. The electronic nature of substituents on the pyridine ring can significantly influence the catalytic efficacy. nih.gov
A study on palladium(II) complexes with a series of 4-substituted pyridine ligands demonstrated that the ligand's basicity plays a key role in the catalytic activity for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov Ligands with electron-donating groups tend to increase the electron density on the palladium center, which can promote the oxidative addition step. Conversely, electron-withdrawing groups can facilitate reductive elimination. This balance is key to an efficient catalytic cycle.
Bifunctional catalysts have also been designed, incorporating the pyridine moiety. For example, a bifunctional Pyridine-Oxazoline (PyOX) precatalyst was synthesized for the direct addition of ketones to alkenes and alkynes. amazonaws.com The synthesis involved the coupling of a substituted pyridine fragment, showcasing how the core structure can be integrated into more complex ligand architectures to perform specific catalytic transformations. amazonaws.com
In the context of heterogeneous catalysis, the focus is often on immobilizing the catalytic species on a solid support. While direct examples for this compound are not prevalent, the principles of ligand design remain similar. The ligand would need to be functionalized in a way that allows for covalent attachment to a support like silica (B1680970) or alumina (B75360) without compromising its coordinating ability. For example, Ru/Al2O3 has been used as a heterogeneous catalyst for amination reactions, indicating the potential for metal-on-support systems where the ligand environment is critical. rsc.org
The following table summarizes different ligand design strategies based on pyridine derivatives for catalytic applications:
| Catalyst/Ligand System | Catalytic Application | Design Principle | Ref. |
| Pd(II) complexes with 4-substituted pyridines | Suzuki-Miyaura & Heck cross-coupling | Tuning ligand basicity with electron-donating/withdrawing groups to optimize catalytic activity. | nih.gov |
| Bifunctional PyOX precatalyst | Addition of ketones to alkenes/alkynes | Integration of the pyridine motif into a multi-functional ligand structure for specific transformations. | amazonaws.com |
| t-BuBrettPhos-modified Pd catalyst | Oxygenative cross-coupling | Use of bulky, electron-rich phosphine (B1218219) ligands in conjunction with pyridine-containing substrates. | acs.org |
| Pd(PPh3)4 with arylboronic acids | Suzuki cross-coupling | Synthesis of complex heteroaryl systems like 2,4-diamino-6-arylpyrimidines. | researchgate.net |
Investigations into Chemo- and Regioselective Transformations
Chemo- and regioselectivity are critical aspects of synthetic organic chemistry, and catalysts derived from or used with this compound and its analogs play a role in directing the outcomes of complex reactions.
Suzuki-Miyaura cross-coupling is an inherently regioselective reaction, forming a C-C bond between a specific carbon on the aryl halide and the carbon bearing the boron group. The use of palladium catalysts with pyridine-based ligands has been instrumental in the synthesis of a wide array of specifically substituted biaryl compounds. nih.govresearchgate.net For instance, the synthesis of 2,4-diamino-6-arylpyrimidines via Suzuki coupling allows for the selective introduction of an aryl group at the 6-position of the pyrimidine (B1678525) ring. researchgate.net
Investigations have shown that the choice of ligand and reaction conditions can influence the chemoselectivity of a reaction, allowing one functional group to react in the presence of another. In the context of multifunctional molecules, a catalyst must be able to selectively activate a particular bond. For example, in the synthesis of complex molecules, a palladium catalyst might be chosen to selectively activate a C-Cl bond for a Suzuki coupling while leaving other potentially reactive groups, such as amines or esters, intact. researchgate.net
Another example of regioselectivity can be found in the ring-opening of epoxides. The synthesis of a PyOX precatalyst involved a regioselective ring-opening of a substituted styrene (B11656) epoxide with sodium azide (B81097), preferentially attacking one of the two electrophilic carbon atoms of the epoxide ring. amazonaws.com This step is crucial for establishing the desired stereochemistry and connectivity in the final ligand.
The table below provides examples of chemo- and regioselective transformations involving pyridine derivatives in catalysis.
| Transformation | Catalyst System | Selectivity | Description | Ref. |
| Suzuki-Miyaura Coupling | Pd(II) with 4-substituted pyridine ligands | Regioselective | Selective C-C bond formation between an aryl halide and an arylboronic acid at defined positions. | nih.gov |
| Synthesis of 6-arylpyrimidines | Pd(PPh3)4 | Regioselective | Introduction of an aryl group specifically at the 6-position of the pyrimidine core. | researchgate.net |
| Epoxide Ring-Opening | Sodium Azide | Regioselective | Nucleophilic attack on a specific carbon of a styrene epoxide, leading to a single constitutional isomer. | amazonaws.com |
Structure-Activity Relationships in Catalytic Performance
The systematic study of how a molecule's structure affects its activity (Structure-Activity Relationship, SAR) is a cornerstone of developing more efficient catalysts. For derivatives of this compound used as ligands, SAR studies focus on how substitutions on the aromatic rings influence the catalytic performance of the metal center.
A detailed study on Pd(II) complexes with 4-substituted pyridine ligands in Suzuki-Miyaura and Heck reactions provides clear insights into these relationships. nih.gov The catalytic activity, measured by the reaction yield, was found to correlate with the electronic properties of the substituent on the pyridine ring.
Electronic Effects: A correlation was observed between the basicity of the pyridine ligand and the catalytic yield. Generally, more basic ligands (those with electron-donating substituents) led to higher reaction yields. This suggests that a more electron-rich metal center, resulting from coordination to an electron-donating ligand, is more active in the catalytic cycle. nih.gov
Steric Effects: While electronic effects were significant, steric hindrance also played a role. Substituents at the 2 or 6 positions of the pyridine ring, close to the coordinating nitrogen, were found to have a more pronounced steric effect, which could negatively impact the catalytic activity. The study concluded that substitution at the 3 or 4-position provided a better correlation between basicity and catalytic performance, as these positions modulate the electronic properties with minimal steric interference at the metal center. nih.gov
The following table presents data from a study on the effect of ligand substitution on the yield of a Suzuki-Miyaura coupling reaction, illustrating the structure-activity relationship. nih.gov
| Ligand Substituent (at position 4) | Electronic Effect | Reaction Yield (%) |
| -OCH3 | Electron-donating | High |
| -CH3 | Electron-donating | High |
| -H | Neutral | Moderate |
| -Cl | Electron-withdrawing | Low |
| -CN | Strongly Electron-withdrawing | Very Low |
While not directly about catalysis, SAR studies on related pyridine derivatives in other fields, such as drug discovery, highlight the importance of subtle structural modifications. For example, studies on pyrazol-4-yl-pyridine derivatives have shown that minor chemical changes can significantly impact binding affinity and allosteric modulation at biological targets. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models have been developed for other complex heterocyclic systems to predict their biological activity based on structural features. nih.gov These approaches could be adapted to predict the catalytic performance of novel ligands based on the this compound scaffold.
Research Outlook and Future Directions in 6 4 Fluorophenyl Pyridin 2 Amine Chemistry
Innovations in Sustainable Synthesis and Process Optimization
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For the synthesis of 6-aryl-2-aminopyridines, including 6-(4-fluorophenyl)pyridin-2-amine, future research will prioritize the development of methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Key innovations are expected in the following areas:
Metal-Free Catalysis: While traditional cross-coupling reactions for synthesizing arylpyridines often rely on precious metal catalysts like palladium, there is a growing interest in metal-free alternatives. For instance, a facile and efficient metal-free [3+3] annulation strategy has been developed for creating polysubstituted pyridines. mdpi.com This approach, which can operate under mild conditions with broad substrate tolerance, offers a more sustainable alternative to classical methods that often require harsh conditions and are limited by functional group compatibility. mdpi.com Research into similar metal-free pathways for this compound will be a significant area of focus.
Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions represent a frontier in green chemistry. Photochemical methods, for example, can enable the functionalization of pyridines through the generation of pyridinyl radicals under mild conditions. acs.org These strategies avoid the need for high temperatures and stoichiometric reagents, contributing to a more sustainable process.
Dehydrogenative Condensation: New catalytic concepts such as acceptorless dehydrogenative condensation are emerging for the synthesis of functionalized pyridines from simple alcohols and amines. nih.gov These reactions are highly atom-economical, producing water as the primary byproduct. Adapting these methods for the synthesis of the this compound core from basic feedstocks is a promising research direction.
Process Optimization in Green Solvents: A major aspect of sustainable synthesis involves replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. Optimizing reaction conditions for the synthesis of aryl-amidoximes, related to the aminopyridine structure, has been successfully achieved in water, resulting in good yields and easier work-up. researchgate.net Similar optimization for the synthesis of this compound will be crucial for industrial-scale production.
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| Metal-Free Annulation | Avoids precious metals, mild conditions | Polysubstituted Pyridines mdpi.com |
| Photocatalysis | Uses light as an energy source, mild conditions | Pyridine (B92270) Functionalization acs.org |
| Dehydrogenative Condensation | High atom economy, uses simple feedstocks | meta-Functionalized Pyridines nih.gov |
| Aqueous Synthesis | Reduces hazardous solvent use, easier work-up | Aryl-amidoxime Synthesis researchgate.net |
Advanced Ligand Design for Next-Generation Catalysts
The 2-aminopyridine (B139424) moiety is a well-established and effective chelating ligand in inorganic and organometallic chemistry. nih.gov The nitrogen atoms of this compound can form stable complexes with transition metals, making it an attractive scaffold for designing advanced ligands for a new generation of catalysts. rsc.org
Future research will likely explore:
Cooperating Ligands in C-H Activation: There is a growing interest in "cooperating ligands" that actively participate in the catalytic cycle. Ligands containing a pyridone moiety, for example, have been shown to assist in palladium-mediated C-H activation of arenes. uva.es By modifying the this compound structure, it could be engineered into a cooperating ligand that facilitates challenging C-H functionalization reactions, offering a more direct and efficient way to build complex molecules.
Ligands for Electrocatalysis: Aminopyridine derivatives have been successfully grafted onto electrode surfaces to create co-catalytic systems for applications like CO2 reduction. mdpi.com The resulting modified electrodes show significantly enhanced activity and selectivity. mdpi.com Designing ligands based on this compound for immobilization on electrode materials could lead to new catalysts for energy conversion and storage.
Tunable Ligands for Cross-Coupling: The electronic properties of pyridine ligands can be fine-tuned by altering their substituents, which in turn influences the activity of the metal catalyst. researchgate.net A detailed study of Pd(II) complexes with various 4-substituted pyridine ligands demonstrated a clear relationship between the ligand's basicity and the catalyst's efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The fluorine atom on the phenyl ring of this compound already provides electronic modulation, and further derivatization could yield a library of ligands with tailored catalytic properties for specific applications.
| Ligand Application | Design Principle | Potential Advancement |
| C-H Activation | Incorporating a "cooperating" functional group | More efficient and direct synthesis of complex molecules uva.es |
| Electrocatalysis | Grafting onto electrode surfaces | New materials for CO2 reduction and energy storage mdpi.com |
| Cross-Coupling | Tuning electronic properties via substituents | Highly efficient and selective catalysts for specific reactions researchgate.net |
Predictive Computational Chemistry for Material Design and Reaction Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. For compounds like this compound, computational methods can accelerate the discovery of new materials and reactions.
Future directions include:
In Silico Design of Bioactive Molecules: Computational studies on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, a structurally related compound, have successfully used DFT to analyze its molecular structure, electronic properties, and intermolecular interactions through Hirshfeld surface analysis. researchgate.net These calculations also predicted its potential as a drug candidate, identifying likely biological targets and assessing properties like lipophilicity and polarity. researchgate.net Similar in silico screening of virtual libraries based on the this compound scaffold can prioritize the synthesis of derivatives with high potential for specific biological activities.
Predicting Material Properties: DFT calculations are used to predict the physiochemical properties of materials. For a pyridazinone derivative containing a 4-fluorophenyl group, DFT was used to calculate the frontier molecular orbital (FMO) energy gap, which indicates chemical reactivity, and the molecular electrostatic potential (MEP), which reveals sites prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net These predictive capabilities can guide the design of new materials, such as organic light-emitting diodes (OLEDs) or sensors, based on the this compound framework.
Elucidating Reaction Mechanisms: Computational modeling can provide deep insight into reaction mechanisms, helping to optimize conditions and design better catalysts. For example, DFT calculations were used to understand how pyridyl-amide ligands assist in C-H activation, confirming that the geometry of the ligand-metal complex is crucial for the reaction's success. uva.es Such studies can be applied to reactions involving this compound to predict reaction pathways and identify potential bottlenecks, accelerating the development of new synthetic methods.
| Computational Method | Application | Outcome |
| DFT & Hirshfeld Analysis | Bioactive Molecule Design | Prediction of drug-likeness and biological targets researchgate.net |
| FMO & MEP Analysis | Material Property Prediction | Assessment of chemical reactivity and design of functional materials mdpi.comresearchgate.net |
| Reaction Pathway Modeling | Mechanism Elucidation | Optimization of catalytic processes and design of new catalysts uva.es |
Integration with High-Throughput Experimentation and Automation in Chemical Research
The integration of robotics, software control, and miniaturization is revolutionizing chemical research. High-Throughput Experimentation (HTE) and automated synthesis platforms allow for the rapid screening of reaction conditions and the discovery of new molecules at an unprecedented pace.
The future impact on this compound chemistry will be seen in:
Automated Reaction Optimization: Automated chemistry stations can independently control temperature, stirring, and reagent addition across multiple reactors simultaneously. youtube.com This allows for the rapid execution of a Design of Experiment (DoE) to quickly identify optimal conditions for the synthesis of this compound and its derivatives, a process that would be slow and laborious using traditional methods.
High-Throughput Screening (HTS) of Compound Libraries: HTS allows for the testing of thousands of compounds against a biological target to identify "hits." thermofisher.com Large, diverse compound libraries are essential for the success of these screens. stanford.edu Derivatives of this compound can be synthesized and included in these libraries to discover new drug candidates. Focused libraries, designed to target specific enzyme families like kinases, have demonstrated high hit rates and are a key tool in modern drug discovery. thermofisher.com
Discovery of New Reactions: Automated workflows have been used to discover entirely new reactions. By combining substrates and catalysts in a systematic way and analyzing the outcomes, researchers have uncovered novel C-H functionalization reactions. acs.org Applying such automated discovery platforms to the this compound scaffold could lead to new, previously unconsidered methods for its modification and derivatization.
Accelerated Evolution of Catalysts: HTS can also be used to screen libraries of potential catalysts or enzymes. For example, millions of enzyme mutants have been screened to evolve variants with dramatically improved activity for specific reactions. nih.gov This approach could be used to develop biocatalysts for the green synthesis of this compound or to screen libraries of organometallic catalysts where it serves as the ligand.
| Technology | Application in Chemical Research | Impact on this compound |
| Automated Reaction Stations | Parallel synthesis and reaction optimization | Faster development of efficient synthetic routes youtube.com |
| High-Throughput Screening | Discovery of bioactive "hit" compounds | Identification of new drug candidates from derivative libraries thermofisher.comnih.gov |
| Automated Discovery Platforms | Uncovering novel chemical transformations | New methods for functionalizing the core structure acs.org |
| Enzyme/Catalyst HTS | Directed evolution and catalyst discovery | Development of novel biocatalysts or organometallic catalysts nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-(4-fluorophenyl)pyridin-2-amine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine was prepared using Pd(OAc)₂, Xantphos as a ligand, and t-BuONa as a base in ethanol under reflux conditions . Nucleophilic substitution using fluorinated pyridine derivatives (e.g., pentafluoropyridine) with amines is another route, though reaction conditions (temperature, solvent, catalyst) must be optimized for high yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and reference residual solvent signals. For instance, ¹H NMR in DMSO-d₆ typically shows aromatic protons at δ 6.8–8.2 ppm and NH₂ signals around δ 5.5–6.0 ppm .
- X-ray crystallography : Resolve crystal structures to confirm substituent positions and hydrogen-bonding networks. Related fluorophenyl-pyridine derivatives have been analyzed using Bruker Avance spectrometers and SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst screening : Test alternative ligands (e.g., SPhos, DavePhos) to enhance Pd-catalyzed coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; higher dielectric constants may stabilize intermediates.
- Temperature control : Gradual heating (e.g., 80–100°C) during coupling reactions reduces side-product formation .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) or bulky substituents on the pyridine ring to study steric/electronic effects on biological activity. For example, 4-morpholinoaniline derivatives showed enhanced kinase inhibition in SAR studies .
- Biological assays : Pair synthetic modifications with enzymatic assays (e.g., p38 MAPK inhibition) to correlate structural changes with activity .
Q. How can contradictions in spectral or crystallographic data be resolved during characterization?
- Methodological Answer :
- Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction. For ambiguous NH₂ proton signals, deuterium exchange or 2D NOESY can clarify assignments .
- Software tools : Use SHELXL for crystallographic refinement and SIR97 for structure solution to resolve discrepancies in bond lengths/angles .
Q. What computational methods support the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization.
- Molecular docking : Simulate binding interactions with protein targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
